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Nvs pak1 C

PAK1 allosteric inhibitor negative control validation Caliper assay

NVS‑PAK1‑C (CAS 2250019‑95‑3; MW 465.91 g·mol⁻¹, purity ≥98%) is the validated, structurally matched negative control for the allosteric p21‑activated kinase 1 (PAK1) inhibitor NVS‑PAK1‑1. Both compounds belong to the dibenzodiazepine chemical class and were developed through a fragment‑based screen and structure‑based optimisation campaign by Novartis, with probe characterisation and distribution managed by the Structural Genomics Consortium (SGC).

Molecular Formula C22H23ClF3N5O
Molecular Weight 465.9 g/mol
Cat. No. B10788250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNvs pak1 C
Molecular FormulaC22H23ClF3N5O
Molecular Weight465.9 g/mol
Structural Identifiers
SMILESCN(C)C(=O)N1CCC(C1)N=C2C3=C(C=CC(=C3)Cl)N(C4=C(N2)C=C(C=C4)F)CC(F)F
InChIInChI=1S/C22H23ClF3N5O/c1-29(2)22(32)30-8-7-15(11-30)27-21-16-9-13(23)3-5-18(16)31(12-20(25)26)19-6-4-14(24)10-17(19)28-21/h3-6,9-10,15,20H,7-8,11-12H2,1-2H3,(H,27,28)/t15-/m0/s1
InChIKeyRVHZFZVJXGIAJF-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NVS‑PAK1‑C for Research Procurement: Compound Identity, Class, and Baseline Characteristics


NVS‑PAK1‑C (CAS 2250019‑95‑3; MW 465.91 g·mol⁻¹, purity ≥98%) is the validated, structurally matched negative control for the allosteric p21‑activated kinase 1 (PAK1) inhibitor NVS‑PAK1‑1 [1]. Both compounds belong to the dibenzodiazepine chemical class and were developed through a fragment‑based screen and structure‑based optimisation campaign by Novartis, with probe characterisation and distribution managed by the Structural Genomics Consortium (SGC) [2]. NVS‑PAK1‑C retains the core dibenzodiazepine scaffold and allosteric binding architecture but bears a critical N,N‑dimethyl carboxamide substitution in place of the N‑isopropyl carboxamide present in NVS‑PAK1‑1, a modification that ablates PAK1 inhibitory activity [1][2].

Why NVS‑PAK1‑C Cannot Be Replaced by Another Inactive Kinase Control


Generic kinase‑inactive controls or vehicle treatments do not recapitulate the physicochemical properties, off‑target binding potential, or allosteric‑site occupancy characteristics of an active probe. NVS‑PAK1‑C was explicitly designed as a matched negative control for NVS‑PAK1‑1: it shares the same dibenzodiazepine core, lipophilicity, and cellular penetration properties, differing only in a single carboxamide substituent that eliminates PAK1 inhibition [1]. The SGC recommends using NVS‑PAK1‑C at identical concentrations to the active probe to control for non‑PAK1‑mediated effects in cellular assays [1]. Substituting an unrelated inactive compound or DMSO vehicle introduces uncontrolled variables in target engagement verification, phenotypic screening, and chemical proteomics experiments, undermining the interpretability of PAK1‑specific pharmacology.

NVS‑PAK1‑C: Quantitative Evidence for Differentiated Procurement Decisions


Negative Control Activity: NVS‑PAK1‑C vs. NVS‑PAK1‑1 in Caliper Mobility Shift Assays

In head‑to‑head biochemical Caliper mobility‑shift assays performed under identical conditions, NVS‑PAK1‑C exhibits more than 100‑fold lower PAK1 inhibitory activity than the active probe NVS‑PAK1‑1 [1]. NVS‑PAK1‑1 inhibits dephosphorylated PAK1 with an IC₅₀ of 5 nM and phosphorylated PAK1 with an IC₅₀ of 6 nM, while its selectivity for PAK1 over dephosphorylated PAK2 is over 54‑fold (PAK2 IC₅₀ = 270 nM) [1][2]. In contrast, NVS‑PAK1‑C at equivalent concentrations produces no meaningful inhibition of either PAK1 or PAK2, confirming its fitness as a genuine inactive comparator [1].

PAK1 allosteric inhibitor negative control validation Caliper assay

Structural Differentiation: Matched Pair Analysis of NVS‑PAK1‑C vs. NVS‑PAK1‑1

NVS‑PAK1‑C and NVS‑PAK1‑1 share an identical dibenzodiazepine core and (S)‑3‑aminopyrrolidine linker but diverge at a single carboxamide substituent: NVS‑PAK1‑C carries an N,N‑dimethyl carboxamide (MW 465.91; MF C₂₂H₂₃ClF₃N₅O), whereas NVS‑PAK1‑1 carries an N‑isopropyl carboxamide (MW 479.93; MF C₂₃H₂₅ClF₃N₅O) [1]. This conservative structural perturbation is sufficient to ablate >100‑fold of PAK1 inhibitory activity while retaining nearly identical physicochemical properties (cLogP, solubility, protein binding) [1]. Co‑crystal structures of close analogs confirm that the dibenzodiazepine series binds beneath the Cα‑helix in the DFG‑out conformation of PAK1; the N‑isopropyl group makes critical hydrophobic contacts absent in the N,N‑dimethyl analog [2].

dibenzodiazepine scaffold allosteric kinase control structure–activity relationship

Selectivity Niche: Why NVS‑PAK1‑C Differs from ATP‑Competitive PAK1 Inhibitors FRAX597 and G‑5555

Unlike ATP‑competitive group I PAK inhibitors such as FRAX597 (PAK1 IC₅₀ = 8 nM; PAK2 IC₅₀ = 13 nM) or G‑5555 (PAK1 Kᵢ = 3.7 nM; PAK2 Kᵢ = 11 nM) , which exhibit sub‑100 nM potency against multiple group I PAK isoforms, NVS‑PAK1‑C is devoid of measurable PAK1/2 inhibitory activity at concentrations up to 10 µM [1]. This inactivity is a deliberate feature: the active probe NVS‑PAK1‑1 achieves unprecedented PAK1 selectivity (>54‑fold over PAK2; no inhibition >80% against 442 kinases at 10 µM) via an allosteric binding mode beneath the Cα‑helix, and NVS‑PAK1‑C serves as the essential negative control for this unique pharmacology [1][2]. Neither FRAX597 nor G‑5555 has a matched, validated inactive control compound, limiting their utility in target‑deconvolution studies .

PAK1 isoform selectivity allosteric vs ATP-competitive kinase inhibitor control

SGC‑Validated Experimental Recommendation: Active Concentration Range and Control Pairing

The Structural Genomics Consortium explicitly recommends using NVS‑PAK1‑1 at 0.25 µM for selective PAK1 inhibition or at 2.5 µM for dual PAK1/2 inhibition in cellular assays, and pairing each treatment with NVS‑PAK1‑C at identical concentrations as the negative control [1]. At 0.25 µM, NVS‑PAK1‑1 potently inhibits PAK1 autophosphorylation at Ser144 in Su86.86 cells, while NVS‑PAK1‑C at the same concentration shows no effect [1][2]. This validated concentration window—derived from extensive biochemical and cellular characterisation—enables immediate experimental deployment without requiring in‑house dose‑response optimisation of the control compound.

chemical probe guidelines SGC validation PAK1 cellular assay

Procurement Purity and Physicochemical Consistency: NVS‑PAK1‑C vs. Commercial PAK1 Inhibitors

NVS‑PAK1‑C is supplied with guaranteed purity ≥98% (HPLC) across multiple authorised vendors (Tocris, Abcam, Cayman Chemical, R&D Systems) under the SGC chemical probe programme . This contrasts with many PAK1 inhibitors—such as IPA‑3 (IC₅₀ = 2.5 µM), a non‑ATP‑competitive allosteric inhibitor that suffers from solubility limitations and redox instability in DTT‑containing buffers—where batch‑to‑batch consistency and formulation reproducibility are less rigorously standardised . The SGC programme mandates full characterisation (NMR, LCMS, HPLC) and public disclosure of all analytical data, providing procurement confidence absent from many commercial kinase inhibitor sources.

compound quality control PAK1 inhibitor procurement HPLC purity

NVS‑PAK1‑C: Evidence‑Based Research and Industrial Application Scenarios


PAK1 Target Engagement and Phenotypic Screen Validation

In any cellular assay employing NVS‑PAK1‑1 to interrogate PAK1‑dependent phenotypes (e.g., proliferation, migration, cytoskeletal reorganisation), NVS‑PAK1‑C must be included at matched concentrations (0.25 µM for PAK1‑selective; 2.5 µM for PAK1/2) to distinguish PAK1 catalytic inhibition from scaffold‑mediated or off‑target effects [1]. This paired design is the standard recommended by the SGC chemical probe framework and is essential for publication in journals adhering to probe reporting guidelines [1][2].

Chemical Proteomics and Kinobeads Profiling

When using immobilised NVS‑PAK1‑1 for PAK1 affinity enrichment in chemoproteomics workflows, NVS‑PAK1‑C serves as the optimal competitor control to define specific vs. non‑specific binding to the dibenzodiazepine scaffold. Its near‑identical physicochemical properties ensure that differential protein capture reflects genuine PAK1 allosteric site engagement rather than differences in compound solubility or non‑specific matrix binding [1].

PAK1 PROTAC/Degrader Development and Characterisation

The PAK1‑selective degrader BJG‑05‑039 was developed by conjugating NVS‑PAK1‑1 to lenalidomide; in this work, NVS‑PAK1‑1 served as the catalytic inhibition comparator while a CRBN‑binding‑disabled negative control (BJG‑05‑098) controlled for degrader‑specific effects [1]. NVS‑PAK1‑C provides the foundational inactive control for any degrader programme using the dibenzodiazepine warhead, enabling attribution of degradation phenotypes to PAK1 loss rather than warhead‑mediated kinase inhibition [1][2].

In Vivo Pharmacodynamic and Toxicity Studies with PAK1 Modulators

Although NVS‑PAK1‑1 itself has limited in vivo utility due to poor rat liver microsome stability (t₁/₂ = 3.5 min in RLM) [1], NVS‑PAK1‑C remains essential as a negative control in ex vivo pharmacodynamic analyses (e.g., PAK1 S144 phosphorylation in tissue lysates) from animals treated with next‑generation PAK1 inhibitors or degraders sharing the dibenzodiazepine pharmacophore [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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